N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-15-10-12(18)4-7-14(15)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSYHNNDKDXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:
Step 1: Reaction of 2,5-difluoroaniline with oxalyl chloride to form the corresponding acyl chloride intermediate.
Step 2: Reaction of the acyl chloride intermediate with 4-methoxyphenethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Solubility : The 4-methoxyphenethyl group in the target compound may improve water solubility relative to spirocyclic (CAS 899730-72-4) or piperazine-containing (CAS 1049422-62-9) analogs .
- Conformational Flexibility : The phenethyl chain in the target compound allows greater rotational freedom compared to the rigid spirocyclic system in CAS 899730-72-4 .
Umami Agonist Activity (S336 vs. Target Compound):
- S336 demonstrated high potency as an umami agonist (EC₅₀ = 0.3 μM in hTAS1R1/hTAS1R3 assays) due to synergistic effects of its pyridine and dimethoxybenzyl groups .
- The target compound lacks a pyridine moiety, which is critical for receptor binding in S334. Its difluorophenyl group may instead favor interactions with hydrophobic receptor pockets, though umami activity remains unconfirmed .
Pharmacological Potential (CAS 1049422-62-9 vs. Target Compound):
- CAS 1049422-62-9 contains a piperazine group, a common feature in CNS-targeting drugs (e.g., antipsychotics). The chlorine atom may enhance blood-brain barrier penetration .
- The target compound’s methoxyphenethyl group is less likely to confer CNS activity but could favor peripheral target engagement.
Biological Activity
N1-(2,5-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features an oxalamide core, which is known for imparting unique chemical properties that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The following steps outline the synthesis process:
- Formation of Acyl Chloride : The reaction begins with 2,5-difluoroaniline reacting with oxalyl chloride to form an acyl chloride intermediate.
- Formation of Oxalamide : This intermediate is then reacted with 4-methoxyphenethylamine to yield the desired oxalamide product.
This method can be optimized for industrial production to maximize yield and purity through techniques such as continuous flow reactors and automated synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect against oxidative stress .
Biological Activity and Therapeutic Potential
Research indicates that this compound has several promising biological activities:
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in various models.
- Anticancer Properties : Initial studies suggest it may exhibit anticancer effects by inhibiting tumor cell proliferation .
- Antioxidant Activity : The compound may possess antioxidant properties that could mitigate oxidative damage in cells .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
